Copper Pyrophosphate

Übersicht

Beschreibung

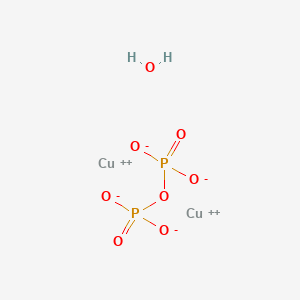

Copper pyrophosphate is an inorganic compound with the chemical formula Cu₂P₂O₇. It is a copper salt of pyrophosphoric acid and is known for its applications in various fields, including electroplating, catalysis, and materials science. The compound is typically found in a crystalline form and exhibits unique properties that make it valuable for industrial and scientific purposes.

Biochemische Analyse

Biochemical Properties

Copper Pyrophosphate is involved in several biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with pyrophosphatases, which are enzymes that hydrolyze pyrophosphate into two phosphate ions. This interaction is crucial for energy metabolism and nucleotide synthesis. This compound also interacts with metalloproteins, where the copper ions serve as cofactors, facilitating redox reactions and electron transfer processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, which are critical for signal transduction. Additionally, this compound can modulate the expression of genes involved in oxidative stress response and metal ion homeostasis. Its impact on cellular metabolism includes alterations in ATP production and utilization, as well as changes in the levels of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Copper ions in this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to support normal cellular functions and promote growth. At high doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to energy metabolism and nucleotide synthesis. It interacts with enzymes such as pyrophosphatases and ATPases, influencing the hydrolysis of pyrophosphate and the production of ATP. This compound also affects metabolic flux and metabolite levels, altering the balance of various biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include copper transporters and metallochaperones, which facilitate the movement of copper ions to their target sites. The localization and accumulation of this compound can affect its biological activity, with higher concentrations observed in tissues with high metabolic activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is often found in organelles such as mitochondria and lysosomes, where it plays a role in energy metabolism and metal ion homeostasis. The activity and function of this compound can be affected by its localization, with specific compartments providing the necessary environment for its biochemical interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper pyrophosphate can be synthesized through a precipitation reaction involving copper sulfate and potassium pyrophosphate. The reaction is typically carried out in an aqueous solution at a controlled pH of around 5.0. The general reaction is as follows: [ \text{CuSO}_4 + \text{K}_4\text{P}_2\text{O}_7 \rightarrow \text{Cu}_2\text{P}_2\text{O}_7 + \text{K}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, this compound is often produced using a similar precipitation method. The process involves dissolving copper sulfate and potassium pyrophosphate in water, followed by controlled mixing and pH adjustment to ensure complete precipitation of this compound. The precipitate is then filtered, washed, and dried to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Copper pyrophosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form copper(II) oxide and pyrophosphoric acid.

Reduction: It can be reduced to elemental copper and phosphoric acid under specific conditions.

Substitution: this compound can participate in substitution reactions where the pyrophosphate group is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide at high temperatures.

Substitution: Various anions in aqueous or non-aqueous media under controlled pH and temperature conditions.

Major Products Formed:

Oxidation: Copper(II) oxide and pyrophosphoric acid.

Reduction: Elemental copper and phosphoric acid.

Substitution: Copper salts with different anions and corresponding pyrophosphate derivatives.

Wissenschaftliche Forschungsanwendungen

Copper pyrophosphate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions, including polymerization and oxidation processes.

Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

Medicine: Explored for its use in drug delivery systems and as a component in diagnostic tools.

Industry: Widely used in electroplating to provide a smooth and adherent copper coating on various substrates.

Wirkmechanismus

The mechanism of action of copper pyrophosphate involves its ability to interact with various molecular targets and pathways. In catalysis, this compound acts as an electron donor or acceptor, facilitating redox reactions. In biological systems, it can interact with cellular components, potentially disrupting microbial cell walls and inhibiting growth. The compound’s unique structure allows it to participate in a variety of chemical processes, making it a versatile agent in both industrial and scientific applications .

Vergleich Mit ähnlichen Verbindungen

Copper pyrophosphate can be compared with other similar compounds such as:

Copper sulfate (CuSO₄): Unlike this compound, copper sulfate is more soluble in water and is commonly used in agriculture and as a fungicide.

Copper(II) oxide (CuO): Copper(II) oxide is primarily used as a pigment and in ceramics, whereas this compound is more commonly used in electroplating and catalysis.

Copper(I) chloride (CuCl): Copper(I) chloride is used in organic synthesis and as a catalyst, but it lacks the pyrophosphate group’s unique properties that make this compound valuable in specific applications.

This compound stands out due to its specific chemical structure and properties, which make it particularly suitable for applications in electroplating and catalysis .

Eigenschaften

IUPAC Name |

dicopper;phosphonato phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.H4O7P2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);1H2/q2*+2;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZSJEBZWADSIY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2H2O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304671-71-4, 16570-28-8 | |

| Record name | Cupric pyrophosphate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304671714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicopper pyrophosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC PYROPHOSPHATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670VVK7CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is copper pyrophosphate a preferred choice for electroplating over copper sulfate in certain applications?

A1: Copper sulfate electrolytes, while commonly used, can damage metal substrates due to their low pH, leading to metal dissolution. This compound electrolytes offer a solution as they have a near-neutral pH, mitigating this issue [, ]. This characteristic makes them particularly suitable for plating onto sensitive metal substrates like magnesium alloys [].

Q2: What is the role of zincate treatment in this compound plating onto magnesium alloys like AZ91?

A2: Zincate treatment prior to this compound plating onto AZ91 magnesium alloy significantly improves adhesion and density of the copper layer. Without this treatment, the copper layer exhibits a porous structure and poor adhesion due to the rapid dissolution of the magnesium substrate in the pyrophosphate bath [].

Q3: Can this compound baths be used for direct plating onto steel, and if so, what are the advantages?

A3: Yes, direct copper plating onto steel is possible using an ultra-low concentration this compound electrolyte. This method eliminates the need for traditional cyanide-based copper plating, which is harmful to the environment and human health. The process involves an electrolysis activation step that reduces the oxide film on the steel surface, enabling the formation of an adherent copper film [].

Q4: How does the addition of copper to a micro-arc oxidation (MAO) coating on TC4 alloy, achieved by adding this compound to the electrolyte, affect the coating's properties?

A4: Adding this compound to the MAO electrolyte results in a porous coating on the TC4 alloy with copper concentrated around the micropores, forming CuO and Cu2O. This addition, while reducing the coating's hardness, improves wear resistance in simulated seawater due to copper's lubricating properties. Additionally, it introduces antibacterial and bactericidal properties to the coating [].

Q5: How do additives affect the properties of copper coatings obtained from pyrophosphate baths?

A5: Additives play a crucial role in enhancing the properties of copper coatings from pyrophosphate baths. Studies have shown that using specific additives like C4H4O6KNa and H2C2O4 can significantly improve the bonding strength of the copper coating [].

Q6: What are the key process parameters that influence the quality of copper coatings from pyrophosphate baths?

A6: Several process parameters, including bath temperature, stirring speed, and current density, can significantly affect the properties of the copper coating. Optimizing these parameters is crucial for obtaining high-quality deposits with good adhesion and desired morphology [].

Q7: What is the molecular formula and weight of lithium this compound?

A7: The molecular formula of lithium this compound is Li2CuP2O7, and its molecular weight is 251.37 g/mol [, ].

Q8: What is the structure of the pyrophosphate anion in lithium this compound?

A8: In the crystal structure of lithium this compound, the pyrophosphate anion (P2O7)4- exhibits a bridge P-O-P angle of 121.5°. The P-O (bridge) bond length is 1.618 Å, while the P-O (terminal) bond lengths vary between 1.483 Å and 1.530 Å [, ].

Q9: What insights have ab initio studies provided into the properties of this compound?

A9: Ab initio calculations have been instrumental in characterizing and identifying nanocrystalline this compound. These studies have successfully predicted the electronic band structure, revealing its Mott insulating state with an energy gap of 3.17 eV, and an antiferromagnetic order with magnetic moments on copper atoms (0.8 μB). They have also accurately determined lattice parameters, atomic positions, phonon dispersion relations, and Raman spectra, confirming experimental findings [, ].

Q10: What makes this compound a potential candidate for use in near-infrared absorbing white materials?

A11: this compound exhibits both near-infrared absorption and antimicrobial properties, making it a promising candidate for various applications []. Research focuses on developing manufacturing methods to produce materials with high whiteness and fine particle characteristics, addressing the typical green or blue color of this compound and expanding its potential applications in areas like anti-counterfeiting and laser marking [].

Q11: How does this compound contribute to the properties of copper-tin alloy coatings?

A12: this compound serves as the source of copper ions in the electrolyte used for electrodepositing copper-tin alloy coatings [, ]. These coatings, with controlled compositions of copper and tin, exhibit desirable properties like enhanced heat stability, resistance to color change, and environmental friendliness, making them suitable alternatives to nickel-containing coatings [].

Q12: What are the environmental advantages of using this compound plating baths compared to copper cyanide baths?

A13: Copper cyanide baths, while effective, pose significant environmental risks due to the highly toxic nature of cyanide. This compound baths offer a significantly safer alternative as they are cyanide-free, reducing the risk of cyanide pollution and hazards to human health [, , ]. This substitution aligns with the growing emphasis on sustainable and environmentally friendly practices in industrial processes.

Q13: How can heavy metal chelators be employed in the treatment of low-concentration electroplating wastewater containing this compound?

A15: Organic heavy metal chelators, like those belonging to the dithiocarbamate (DTC) category, have shown effectiveness in removing heavy metals from low-concentration electroplating wastewater. These chelators can selectively bind to metal ions like copper, forming stable complexes that can be separated from the wastewater. Optimizing factors such as chelator dosage, pH, and wastewater composition is crucial for maximizing heavy metal removal efficiency [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.